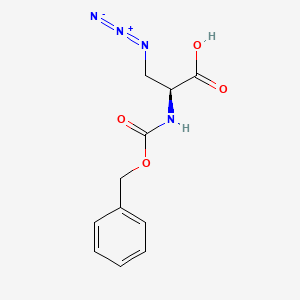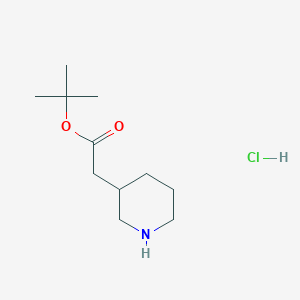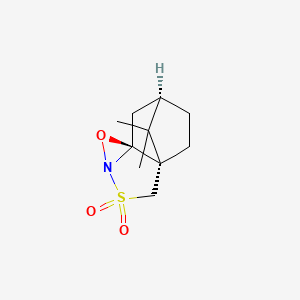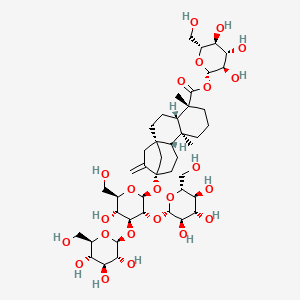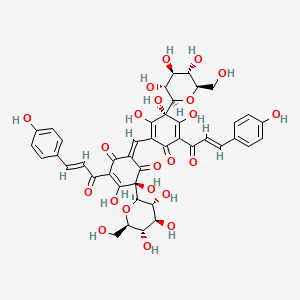
Cbz-N-amido-PEG20-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cbz-N-amido-PEG20-acid is a polyethylene glycol (PEG) derivative that contains a carbobenzoxy (Cbz)-protected amino group and a terminal carboxylic acid. This compound is widely used in the field of drug delivery and bioconjugation due to its hydrophilic PEG spacer, which increases solubility in aqueous media .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cbz-N-amido-PEG20-acid is synthesized through a series of chemical reactions involving the protection of the amino group with a carbobenzoxy (Cbz) group and the attachment of a PEG chain with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form a stable amide bond .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the protection of the amino group, PEGylation, and purification steps to achieve high purity levels (typically around 97%) .
Analyse Chemischer Reaktionen
Types of Reactions
Cbz-N-amido-PEG20-acid undergoes various chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid can react with primary amines to form amide bonds.
Deprotection Reactions: The Cbz-protected amino group can be deprotected under acidic conditions to expose the free amine
Common Reagents and Conditions
Activators: EDC, DCC
Deprotection Agents: Acidic conditions (e.g., trifluoroacetic acid)
Major Products Formed
Amide Bonds: Formed through the reaction of the terminal carboxylic acid with primary amines.
Free Amines: Formed through the deprotection of the Cbz group
Wissenschaftliche Forschungsanwendungen
Cbz-N-amido-PEG20-acid has a wide range of applications in scientific research, including:
Drug Delivery: Used as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation
Bioconjugation: Facilitates the attachment of drugs, targeting ligands, or other functional moieties to PEG chains.
Biomedical Research: Employed in the development of various drug delivery systems, such as liposomes, polymeric nanoparticles, and micelles.
Chemical Biology: Utilized in the study of protein-protein interactions and the development of novel therapeutics
Wirkmechanismus
Cbz-N-amido-PEG20-acid functions primarily as a linker in PROTACs, which are designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells. The compound joins two essential ligands: one for an E3 ubiquitin ligase and the other for the target protein. This enables the recruitment of the target protein to the ubiquitin-proteasome system, leading to its degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cbz-N-amido-PEG1-acid
- Cbz-N-amido-PEG2-acid
- Cbz-N-amido-PEG3-acid
- Cbz-N-amido-PEG4-acid
- Cbz-N-amido-PEG5-acid
- Cbz-N-amido-PEG6-acid
- Cbz-N-amido-PEG8-acid
- Cbz-N-amido-PEG10-acid
- Cbz-N-amido-PEG12-acid
- Cbz-N-amido-PEG24-acid
- Cbz-N-amido-PEG36-acid
Uniqueness
Cbz-N-amido-PEG20-acid stands out due to its longer PEG chain, which provides enhanced solubility and flexibility in aqueous media. This makes it particularly suitable for applications requiring high solubility and stability, such as in drug delivery systems and bioconjugation .
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H93NO24/c53-50(54)6-8-56-10-12-58-14-16-60-18-20-62-22-24-64-26-28-66-30-32-68-34-36-70-38-40-72-42-44-74-46-47-75-45-43-73-41-39-71-37-35-69-33-31-67-29-27-65-25-23-63-21-19-61-17-15-59-13-11-57-9-7-52-51(55)76-48-49-4-2-1-3-5-49/h1-5H,6-48H2,(H,52,55)(H,53,54) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOOMWYLNQLNRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H93NO24 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1104.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[2-[2-[2-[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B7908565.png)

![5-[(2S,3R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid](/img/structure/B7908583.png)






